3-Morpholin-4-yl-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-Morpholin-4-yl-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of morpholine, quinoline, and thiazolidinone moieties in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholin-4-yl-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of Quinolylmethylene Group: The quinoline derivative can be introduced through a condensation reaction with an aldehyde or ketone.
Morpholine Substitution: The morpholine group can be added via nucleophilic substitution or through a Mannich reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Morpholin-4-yl-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the morpholine or quinoline groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thioethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Morpholin-4-yl-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with genetic material.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Known for their diverse biological activities.
Quinoline Derivatives: Widely studied for their antimicrobial and anticancer properties.
Morpholine Containing Compounds: Used in medicinal chemistry for their pharmacological effects.
Uniqueness
3-Morpholin-4-yl-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of morpholine, quinoline, and thiazolidinone moieties, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15N3O2S2 |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
(5Z)-3-morpholin-4-yl-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15N3O2S2/c21-16-15(24-17(23)20(16)19-7-9-22-10-8-19)11-12-5-6-18-14-4-2-1-3-13(12)14/h1-6,11H,7-10H2/b15-11- |
InChI Key |
IBJMSPZZFBKBDT-PTNGSMBKSA-N |
Isomeric SMILES |
C1COCCN1N2C(=O)/C(=C/C3=CC=NC4=CC=CC=C34)/SC2=S |
Canonical SMILES |
C1COCCN1N2C(=O)C(=CC3=CC=NC4=CC=CC=C34)SC2=S |
Origin of Product |
United States |
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